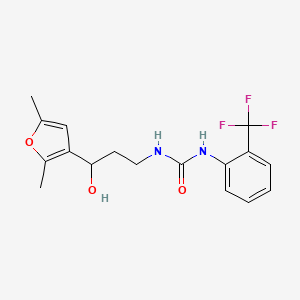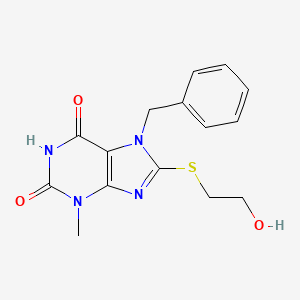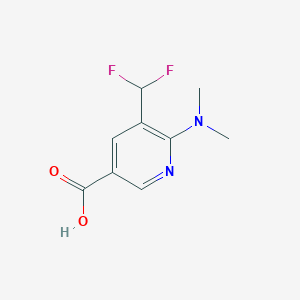![molecular formula C22H19N3O2 B2605978 N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide CAS No. 1024379-11-0](/img/structure/B2605978.png)
N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving tryptamine and other organic compounds . The use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent is common in these reactions .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques such as melting point determination, and 1H- and 13C-NMR, UV, IR and HRMS spectra .Applications De Recherche Scientifique
Pharmacokinetics and Hepatic Protection
Indole compounds, including N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide and its derivatives, have been studied for their pharmacokinetics and protective roles in chronic liver diseases. These compounds regulate transcriptional factors, relieve oxidative stress, inhibit DNA synthesis, and modulate enzymes relevant to viral replication and metabolism of hepatotoxic substances. The pleiotropic effects of indoles, particularly indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), contribute to their anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory actions in hepatic protection (Wang et al., 2016).
Antiviral Applications
Indolylarylsulfones, structurally related to this compound, exhibit potent activity as human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors. Structure-activity relationship (SAR) studies have focused on optimizing the profile of these compounds to improve their efficacy as antiviral agents, particularly in the treatment of AIDS (Famiglini & Silvestri, 2018).
Antioxidant Activities
The antioxidant properties of phenolic compounds, such as those structurally related to this compound, have been extensively researched. Chlorogenic Acid (CGA) and its isomers demonstrate significant biological and pharmacological effects, including antioxidant activity, which can modulate lipid metabolism and glucose in metabolic disorders. These effects suggest potential roles in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Prostate Cancer Chemoprevention
Research on Nigerian foodstuffs has identified dietary polyphenols with chemopreventive properties against prostate cancer. Ellagic acid, gallate, and other polyphenols found in various fruits and vegetables may act as antioxidants, scavenging biological free radicals and potentially reducing the incidence of prostate cancer among males of African extraction (Atawodi, 2011).
Synthesis and Antitubercular Activity
Modifications of the isoniazid structure, related to this compound, have been explored for their antitubercular activity. Compounds synthesized from this structural framework have shown significant in vitro efficacy against Mycobacterium tuberculosis, including strains resistant to isoniazid, suggesting potential for the development of new antitubercular drugs (Asif, 2014).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include this compound, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of effects .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways, leading to diverse downstream effects .
Pharmacokinetics
The presence of certain groups attached to the aryl ring can increase the lipophilic nature of the compound, thereby making the molecule more cell-permeable .
Result of Action
It is known that indole derivatives can have a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
Environmental factors can significantly impact the action of many compounds, including indole derivatives .
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-21(23-14-12-16-15-25-20-11-5-4-9-18(16)20)19-10-6-13-24-22(19)27-17-7-2-1-3-8-17/h1-11,13,15,25H,12,14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJOJPKFXVVYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,3'-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)](/img/structure/B2605896.png)


![10-(4-bromobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2605902.png)


![Disodium 2-[7-(2-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzene-1-sulfonate](/img/structure/B2605906.png)

![5-bromo-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2605909.png)

![3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2605912.png)
![Tert-butyl n-[2-(3-aminocyclobutyl)ethyl]carbamate](/img/structure/B2605913.png)
![2-(2,4-dimethylphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2605916.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2605917.png)
